molecular formula C6H9F3O3S B7888830 3-Methylbut-2-en-2-yl trifluoromethanesulfonate CAS No. 28143-80-8

3-Methylbut-2-en-2-yl trifluoromethanesulfonate

Cat. No.: B7888830
CAS No.: 28143-80-8
M. Wt: 218.20 g/mol
InChI Key: ZOTJNLNOJYKPOI-UHFFFAOYSA-N
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Description

3-Methylbut-2-en-2-yl trifluoromethanesulfonate is an organic compound with the molecular formula C_6H_9F_3O_3S. It is a triflate ester, which is a class of compounds known for their high reactivity and utility in organic synthesis. This compound is particularly valued for its role as an intermediate in various chemical reactions, especially in the field of pharmaceuticals and agrochemicals.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Methylbut-2-en-2-yl trifluoromethanesulfonate typically involves the reaction of 3-methylbut-2-en-2-ol with trifluoromethanesulfonic anhydride. The reaction is usually carried out in the presence of a base, such as pyridine, to neutralize the acidic by-products. The general reaction scheme is as follows:

3-Methylbut-2-en-2-ol+Trifluoromethanesulfonic anhydride3-Methylbut-2-en-2-yl trifluoromethanesulfonate+By-products\text{3-Methylbut-2-en-2-ol} + \text{Trifluoromethanesulfonic anhydride} \rightarrow \text{this compound} + \text{By-products} 3-Methylbut-2-en-2-ol+Trifluoromethanesulfonic anhydride→3-Methylbut-2-en-2-yl trifluoromethanesulfonate+By-products

Industrial Production Methods

On an industrial scale, the production of this compound follows similar principles but is optimized for large-scale operations. This includes the use of continuous flow reactors to enhance reaction efficiency and yield. Additionally, industrial processes often incorporate advanced purification techniques, such as distillation and crystallization, to ensure the high purity of the final product.

Chemical Reactions Analysis

Types of Reactions

3-Methylbut-2-en-2-yl trifluoromethanesulfonate is highly reactive and participates in various types of chemical reactions, including:

    Nucleophilic Substitution Reactions: It readily undergoes substitution reactions with nucleophiles, such as amines and alcohols, to form new carbon-nitrogen or carbon-oxygen bonds.

    Elimination Reactions: Under basic conditions, it can undergo elimination reactions to form alkenes.

    Coupling Reactions: It is used in palladium-catalyzed coupling reactions, such as Suzuki and Heck reactions, to form carbon-carbon bonds.

Common Reagents and Conditions

    Nucleophiles: Amines, alcohols, thiols

    Bases: Pyridine, triethylamine

    Catalysts: Palladium complexes for coupling reactions

Major Products Formed

The major products formed from reactions involving this compound depend on the specific reaction conditions and reagents used. For example, nucleophilic substitution with an amine would yield an amine derivative, while an elimination reaction would produce an alkene.

Scientific Research Applications

3-Methylbut-2-en-2-yl trifluoromethanesulfonate has a wide range of applications in scientific research, including:

    Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of carbon-carbon and carbon-heteroatom bonds.

    Biology: It serves as a building block in the synthesis of biologically active molecules, such as pharmaceuticals and agrochemicals.

    Medicine: It is involved in the synthesis of drug candidates and active pharmaceutical ingredients (APIs).

    Industry: It is used in the production of specialty chemicals and materials, including polymers and advanced materials.

Mechanism of Action

The mechanism by which 3-Methylbut-2-en-2-yl trifluoromethanesulfonate exerts its effects is primarily through its role as an electrophile in chemical reactions. The triflate group is a good leaving group, which facilitates nucleophilic substitution and elimination reactions. The molecular targets and pathways involved depend on the specific application and reaction context.

Comparison with Similar Compounds

Similar Compounds

    Methyl trifluoromethanesulfonate: Another triflate ester, but with a simpler structure.

    Ethyl trifluoromethanesulfonate: Similar in reactivity but with a different alkyl group.

    Isopropyl trifluoromethanesulfonate: Similar in reactivity but with a branched alkyl group.

Uniqueness

3-Methylbut-2-en-2-yl trifluoromethanesulfonate is unique due to its specific structure, which combines a triflate ester with an alkene. This combination provides distinct reactivity patterns, making it particularly useful in synthetic organic chemistry for constructing complex molecules.

Properties

IUPAC Name

3-methylbut-2-en-2-yl trifluoromethanesulfonate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H9F3O3S/c1-4(2)5(3)12-13(10,11)6(7,8)9/h1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZOTJNLNOJYKPOI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=C(C)OS(=O)(=O)C(F)(F)F)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H9F3O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60313087
Record name 3-Methylbut-2-en-2-yl trifluoromethanesulfonate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60313087
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

218.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

28143-80-8
Record name NSC266189
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=266189
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 3-Methylbut-2-en-2-yl trifluoromethanesulfonate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60313087
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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